5-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL](PHENYL)METHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL
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Overview
Description
5-{4-(FURAN-2-CARBONYL)PIPERAZIN-1-YLMETHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL is a complex heterocyclic compound that combines several functional groups, including furan, piperazine, phenyl, triazole, and thiazole
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to other heterocyclic compounds, it may interact with its targets through a series of processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to affect a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory activities .
Pharmacokinetics
Derivatives of 1,2,4-triazole, a moiety present in the compound, have been noted for their good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Result of Action
Compounds with similar structures have demonstrated a broad spectrum of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-(FURAN-2-CARBONYL)PIPERAZIN-1-YLMETHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL typically involves multi-step reactions starting from readily available starting materials. The key steps include:
Formation of the Furan-2-Carbonyl Piperazine Intermediate: This involves the reaction of furan-2-carboxylic acid with piperazine under acidic conditions to form the furan-2-carbonyl piperazine intermediate.
Synthesis of the Triazole-Thiazole Core: This step involves the cyclization of appropriate precursors to form the triazole-thiazole core structure.
Coupling Reaction: The final step involves coupling the furan-2-carbonyl piperazine intermediate with the triazole-thiazole core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{4-(FURAN-2-CARBONYL)PIPERAZIN-1-YLMETHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the furan-2-carbonyl moiety.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-{4-(FURAN-2-CARBONYL)PIPERAZIN-1-YLMETHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.
Piperazine Derivatives: Compounds containing the piperazine ring, such as piperazine-1-carboxylic acid.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid.
Uniqueness
5-{4-(FURAN-2-CARBONYL)PIPERAZIN-1-YLMETHYL}-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL is unique due to its combination of multiple functional groups, which may confer distinct biological activities and chemical reactivity compared to its individual components.
Properties
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c26-18(15-7-4-12-28-15)24-10-8-23(9-11-24)16(14-5-2-1-3-6-14)17-19(27)25-20(29-17)21-13-22-25/h1-7,12-13,16,27H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEXHZPBHMKPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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